N-Ethyl-2-methyl-5-nitrobenzenesulfonamide
Overview
Description
N-Ethyl-2-methyl-5-nitrobenzenesulfonamide is a chemical compound with the molecular formula C9H12N2O4S and a molecular weight of 244.27 g/mol . This compound is characterized by its unique structure, which includes an ethyl group, a methyl group, a nitro group, and a sulfonamide group attached to a benzene ring. It has gained significant attention in various fields of research due to its potential biological activity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-methyl-5-nitrobenzenesulfonamide typically involves the nitration of 2-methylbenzenesulfonamide followed by ethylation. The nitration process introduces a nitro group at the 5-position of the benzene ring. This is usually achieved by treating 2-methylbenzenesulfonamide with a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The resulting 2-methyl-5-nitrobenzenesulfonamide is then subjected to ethylation using ethyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The nitration and ethylation steps are carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-methyl-5-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: N-Ethyl-2-methyl-5-aminobenzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: N-Ethyl-2-carboxy-5-nitrobenzenesulfonamide.
Scientific Research Applications
N-Ethyl-2-methyl-5-nitrobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-Ethyl-2-methyl-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby interfering with metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-nitrobenzenesulfonamide: Similar structure but lacks the ethyl group.
N-Methyl-2-methyl-5-nitrobenzenesulfonamide: Similar structure but has a methyl group instead of an ethyl group.
N-Ethyl-2-methyl-4-nitrobenzenesulfonamide: Similar structure but the nitro group is at the 4-position instead of the 5-position.
Uniqueness
N-Ethyl-2-methyl-5-nitrobenzenesulfonamide is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-ethyl-2-methyl-5-nitrobenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-3-10-16(14,15)9-6-8(11(12)13)5-4-7(9)2/h4-6,10H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPVXKUOHGFACN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653828 | |
Record name | N-Ethyl-2-methyl-5-nitrobenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50653828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91785-74-9 | |
Record name | N-Ethyl-2-methyl-5-nitrobenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50653828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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